molecular formula C11H8F2N2O B2749250 3-(2,4-Difluorophenyl)-1-methylpyrazole-4-carbaldehyde CAS No. 1152509-93-7

3-(2,4-Difluorophenyl)-1-methylpyrazole-4-carbaldehyde

Cat. No. B2749250
CAS RN: 1152509-93-7
M. Wt: 222.195
InChI Key: YVBWCEOLHUPVTI-UHFFFAOYSA-N
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Description

The compound “3-(2,4-Difluorophenyl)-1-methylpyrazole-4-carbaldehyde” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. The 2,4-difluorophenyl group is a type of aryl group, which is a functional group derived from simple aromatic rings. Aldehydes (-CHO) are organic compounds containing a formyl group. This particular group consists of a carbonyl center (a carbon double-bonded to oxygen) bonded to hydrogen and an R group, which is any generic alkyl or side chain .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole ring, the 2,4-difluorophenyl group, and the aldehyde group. Techniques such as NMR spectroscopy, X-ray crystallography, or mass spectrometry could be used to analyze the structure .


Chemical Reactions Analysis

As a pyrazole derivative, this compound could potentially participate in various chemical reactions. The reactivity of the compound would be influenced by the electron-withdrawing fluorine atoms on the phenyl ring and the presence of the aldehyde group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of fluorine atoms could enhance the compound’s stability and lipophilicity .

Scientific Research Applications

Catalysis and Free Radicals

The compound’s unique structure and functional groups make it a potential candidate for catalytic reactions. Researchers have explored its use as a catalyst in organic transformations. For instance, recent work by Gulyaev et al. demonstrated the effects of difluorophenyl substituents on structural, redox, and magnetic properties of Blatter radicals . These radicals play a crucial role in catalysis and material science.

Photoredox Chemistry

Another intriguing application lies in photoredox chemistry. By modifying the compound, derivatives like 6-[(2S,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5-fluoropyrimidine-4-carbaldehyde (VN-CHO) have been synthesized. These derivatives exhibit interesting reactivity patterns under photoredox conditions . Researchers investigate their potential in synthetic methodologies and photochemical transformations.

Material Science and Magnetic Properties

The crystallographic studies of difluorophenyl derivatives reveal fascinating insights. For instance, the crystal structures of 3,4-difluorophenyl-derivatives exhibit unique packing arrangements, forming columns with alternating centrosymmetric dimers. These crystals also display strong antiferromagnetic interactions . Understanding these properties can lead to novel materials with tailored magnetic behavior.

properties

IUPAC Name

3-(2,4-difluorophenyl)-1-methylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2N2O/c1-15-5-7(6-16)11(14-15)9-3-2-8(12)4-10(9)13/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVBWCEOLHUPVTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2=C(C=C(C=C2)F)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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